molecular formula C14H13NO4S B14545114 1-Nitro-4-(2-phenylethanesulfonyl)benzene CAS No. 61794-97-6

1-Nitro-4-(2-phenylethanesulfonyl)benzene

Cat. No.: B14545114
CAS No.: 61794-97-6
M. Wt: 291.32 g/mol
InChI Key: LPRSRUWATBBXJO-UHFFFAOYSA-N
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Description

1-Nitro-4-(2-phenylethanesulfonyl)benzene is an organic compound characterized by a nitro group and a phenylethanesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(2-phenylethanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of benzene derivatives followed by sulfonation. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid to introduce the nitro group, followed by the addition of ethanesulfonyl chloride to attach the phenylethanesulfonyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(2-phenylethanesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitro-4-(2-phenylethanesulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-4-(2-phenylethanesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups onto the benzene ring .

Comparison with Similar Compounds

  • 1-Nitro-4-(phenylthio)benzene
  • 1-Nitro-4-(phenylmethoxy)benzene
  • 1-Nitro-4-(phenylethyl)benzene

Comparison: 1-Nitro-4-(2-phenylethanesulfonyl)benzene is unique due to the presence of the phenylethanesulfonyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications .

Properties

CAS No.

61794-97-6

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

1-nitro-4-(2-phenylethylsulfonyl)benzene

InChI

InChI=1S/C14H13NO4S/c16-15(17)13-6-8-14(9-7-13)20(18,19)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

LPRSRUWATBBXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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